Benzene, 4-[[[(dimethylamino)sulfonyl]phenylamino]methyl]-1-methoxy-2-nitro-
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Overview
Description
N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxy group, a nitro group, and a benzyl group attached to a sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE typically involves the reaction of 4-methoxy-3-nitrobenzyl chloride with dimethylamine and phenylsulfonamide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including nitration, reduction, and substitution reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The methoxy group can be substituted by other functional groups through nucleophilic substitution reactions.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions typically involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amino derivatives, alkylated products, and other functionalized benzyl compounds .
Scientific Research Applications
N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxy-3-nitrobenzyl)-N-methylamine
- N-(4-Methoxy-3-nitrobenzyl)-2-methylsulfanyl-1H-benzimidazole
- 5-Fluoro-1,3-bis(4-methoxy-3-nitrobenzyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
N-(4-METHOXY-3-NITROBENZYL)-N’,N’-DIMETHYL-N-PHENYLSULFAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H19N3O5S |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-(dimethylsulfamoyl)-N-[(4-methoxy-3-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C16H19N3O5S/c1-17(2)25(22,23)18(14-7-5-4-6-8-14)12-13-9-10-16(24-3)15(11-13)19(20)21/h4-11H,12H2,1-3H3 |
InChI Key |
DMZNAQSFDFLFAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC1=CC(=C(C=C1)OC)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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